N-(2-Methoxypyridin-3-yl)pivalamide

Medicinal Chemistry Steric Hindrance Molecular Modeling

Medicinal chemists require building blocks that combine synthetic versatility with predictable biological performance. N-(2-Methoxypyridin-3-yl)pivalamide addresses this need by offering a sterically hindered pivalamide motif that enhances metabolic stability and kinase selectivity. • Serves as a privileged fragment (MW 208.26, cLogP ~1.8) for fragment-based drug discovery. • Enables ortho-lithiation at the pyridine 4-position for diversified analog synthesis. • Functions as a DMPK reference standard for assessing hindered amide stability.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 125867-19-8
Cat. No. B173459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxypyridin-3-yl)pivalamide
CAS125867-19-8
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(N=CC=C1)OC
InChIInChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14)
InChIKeyFPRBOVWSWSYETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxypyridin-3-yl)pivalamide Overview


N-(2-Methoxypyridin-3-yl)pivalamide (CAS 125867-19-8) is a heterocyclic building block with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It features a 2-methoxypyridine core coupled to a pivalamide (2,2-dimethylpropanamide) moiety . The compound is commercially available as a research chemical from multiple suppliers, typically with a purity specification of 95% . Its structural attributes—the electron-donating methoxy group at the pyridine 2-position and the sterically hindered pivalamide at the 3-position—distinguish it from simpler pyridine derivatives and confer specific physicochemical properties relevant to drug discovery and chemical synthesis .

Sterically demanding SAR building block for drug discovery
Directing group for ortho-lithiation of pyridine ring
Resists amidase hydrolysis; potential for metabolic stability studies

N-(2-Methoxypyridin-3-yl)pivalamide: Irreplaceable vs. Simpler Amides


Generic substitution of N-(2-Methoxypyridin-3-yl)pivalamide with simpler N-(2-methoxypyridin-3-yl)acetamide or benzamide analogs is not scientifically justified due to the pivalamide group's unique steric and electronic profile. The tert-butyl moiety of pivalamide introduces substantial steric hindrance that is absent in acetyl or benzoyl derivatives, altering molecular conformation and intermolecular interactions [1]. In related pivalamide-containing compounds, this steric bulk has been shown to enhance metabolic stability and influence target binding selectivity [2]. Furthermore, the pivalamide group exhibits distinct physicochemical properties—including different solubility, lipophilicity, and hydrogen-bonding capacity—that directly impact synthetic utility and biological performance. Consequently, substituting N-(2-Methoxypyridin-3-yl)pivalamide with a non-pivalamide analog in a synthetic route or biological assay would introduce uncontrolled variables, potentially compromising reproducibility and confounding structure-activity relationship (SAR) studies.

Steric profile mismatch
Acetamide or benzamide analogs lack the tert-butyl group, altering conformational fit in sterically sensitive binding pockets.
Metabolic stability divergence
Simpler amides are susceptible to amidase cleavage; pivalamide steric shielding may extend half-life in biological assays.
Ortho-metalation reliability
Non-pivalamide analogs may not direct lithiation with comparable efficiency, limiting regioselective functionalization.

N-(2-Methoxypyridin-3-yl)pivalamide: Key Differentiators


Enhanced Steric Bulk vs. Acetamide & Benzamide

N-(2-Methoxypyridin-3-yl)pivalamide possesses significantly greater steric bulk compared to its N-(2-methoxypyridin-3-yl)acetamide and N-(2-methoxypyridin-3-yl)benzamide counterparts. The pivalamide group introduces a tert-butyl moiety, which occupies a larger three-dimensional volume and restricts conformational flexibility. This steric hindrance can modulate intermolecular interactions and is a known determinant in enzyme inhibition and receptor binding [1]. While direct comparative biological data for this specific compound series are not publicly available, the steric parameter (e.g., Taft's Es value) for the pivaloyl group is -1.54, compared to -0.07 for acetyl and -1.01 for benzoyl [2], providing a quantitative framework for understanding the differentiated steric environment.

Steric Bulk Comparison
Class-level inference
Es = -1.54 (pivaloyl) vs -0.07 (acetyl), -1.01 (benzoyl)
Supports steric differentiation for binding-pocket studies
Taft steric parameter; derived from ester hydrolysis rates
Medicinal Chemistry Steric Hindrance Molecular Modeling

Lipophilicity and Molecular Weight vs. Acetamide

N-(2-Methoxypyridin-3-yl)pivalamide (MW: 208.26 g/mol, cLogP: ~1.8) exhibits higher molecular weight and lipophilicity compared to N-(2-methoxypyridin-3-yl)acetamide (MW: 166.18 g/mol, cLogP: ~0.9) . These differences are directly attributable to the replacement of a methyl group with a tert-butyl group. In drug discovery, such shifts in physicochemical properties influence membrane permeability, solubility, and pharmacokinetic behavior [1].

Lipophilicity & MW Shift
Cross-study comparable
ΔMW = +42.08 g/mol; ΔcLogP = +0.9
Lipophilicity increase may affect permeability and solubility
Calculated cLogP; experimental confirmation recommended
Physicochemical Properties Lipophilicity Drug Design

Metabolic Stability Advantage of Pivalamide

The pivalamide group in N-(2-Methoxypyridin-3-yl)pivalamide confers resistance to amidase-mediated hydrolysis relative to simpler amides. This is supported by class-level evidence demonstrating that pivalamide derivatives exhibit enhanced metabolic stability in in vitro assays [1][2]. For example, N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide showed minimal susceptibility to phase I metabolism [2]. While direct comparative data for N-(2-Methoxypyridin-3-yl)pivalamide are lacking, the steric hindrance of the tert-butyl group is expected to similarly protect the amide bond from enzymatic cleavage, potentially extending compound half-life in biological systems [3].

Amidase Resistance
Class-level inference
Steric protection of amide bond (qualitative)
May support extended-exposure probe design
Data inferred from related pivalamides; requires assay verification
Metabolic Stability Amidase Resistance Drug Metabolism

Directed ortho-Metalation Utility

N-(2-Methoxypyridin-3-yl)pivalamide serves as a substrate for directed ortho-metalation, enabling regioselective functionalization of the pyridine ring. A 1989 study demonstrated that pivaloylaminopyridine isomers undergo lithiation with BuLi-TMEDA at -10°C in diethyl ether in yields exceeding 80% [1]. Subsequent reaction with electrophiles yields ortho-substituted products in good yields [1]. This reactivity profile differentiates the pivalamide derivative from the corresponding acetamide analog, which may exhibit different metalation regioselectivity or reactivity due to the absence of the sterically demanding tert-butyl group.

ortho-Lithiation Yield
Data to verify
Reported >80% yield with BuLi-TMEDA, -10°C
Enables regioselective pyridine functionalization
No cited source for this specific compound; confirm experimentally
Organic Synthesis Directed Metalation Pyridine Functionalization

N-(2-Methoxypyridin-3-yl)pivalamide Applications


Kinase Inhibitors with Sterically Demanding Hinge Motifs

N-(2-Methoxypyridin-3-yl)pivalamide is a privileged scaffold for constructing kinase inhibitors where the 2-methoxypyridine moiety engages the hinge region and the pivalamide group projects into a hydrophobic pocket. The steric bulk of the tert-butyl group can enhance selectivity by reducing off-target interactions with kinases that have smaller binding pockets [1]. Medicinal chemists can utilize this compound as a core fragment for lead optimization programs targeting kinases such as EGFR, VEGFR, or CDKs [2].

Ortho-Functionalized Pyridine Building Blocks

The pivalamide group in N-(2-Methoxypyridin-3-yl)pivalamide serves as an effective directing group for ortho-lithiation, enabling the introduction of electrophiles (e.g., halogens, aldehydes, silyl groups) at the pyridine 4-position [1]. This synthetic strategy provides access to 2,3,4-trisubstituted pyridines that are valuable intermediates for the preparation of complex heterocyclic scaffolds and pharmaceutical agents [1].

Metabolic Stability Profiling of Pivalamide Probes

In drug metabolism and pharmacokinetics (DMPK) studies, N-(2-Methoxypyridin-3-yl)pivalamide can be employed as a model compound to assess the impact of the pivalamide group on metabolic stability. Its resistance to amidase-mediated hydrolysis [1][2] makes it a suitable reference for evaluating the stability of new chemical entities containing pivalamide or related hindered amide moieties. Comparative studies with acetamide and benzamide analogs can further elucidate the steric protection effect [2].

Fragment-Based Discovery for Lipophilic Sites

Due to its relatively low molecular weight (208.26 g/mol) and moderate lipophilicity (cLogP ~1.8), N-(2-Methoxypyridin-3-yl)pivalamide qualifies as a fragment-sized molecule for fragment-based drug discovery (FBDD) campaigns [1]. Its distinct steric and electronic features—conferred by the 2-methoxy group and pivalamide moiety—allow it to explore lipophilic subpockets within protein targets, providing a unique starting point for fragment elaboration [2].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Steric bulk for hydrophobic pocket exploration
Hinge-binding and selectivity assessment
Synthesis of ortho-substituted pyridine intermediates
Directed metalation directing group
Regioselectivity and yield confirmation
DMPK probe stability comparison
Pivalamide amidase resistance
In vitro stability assay benchmarking
Fragment-based screening in lipophilic pockets
Low MW and moderate lipophilicity
Binding affinity and ligand efficiency

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